REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[C:4]([CH:10]=[C:11]([CH3:22])[C:12]=1[B:13]1[O:17]C(C)(C)C(C)(C)[O:14]1)[C:5]([O:7][CH2:8][CH3:9])=[O:6].C(O)(=O)C.O.O1CCOCC1>C(OCC)(=O)C>[CH2:8]([O:7][C:5]([C:4]1[CH:10]=[C:11]([CH3:22])[C:12]([B:13]([OH:17])[OH:14])=[C:2]([CH3:1])[CH:3]=1)=[O:6])[CH3:9]
|
Name
|
|
Quantity
|
0.233 g
|
Type
|
reactant
|
Smiles
|
CC=1C=C(C(=O)OCC)C=C(C1B1OC(C(O1)(C)C)(C)C)C
|
Name
|
|
Quantity
|
0.2 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
75 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 75° C. for 2 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
WASH
|
Details
|
washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel column chromatography (eluent: ethyl acetate/n-hexane=1/5-1/3)
|
Reaction Time |
2 d |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1=CC(=C(C(=C1)C)B(O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.047 g | |
YIELD: CALCULATEDPERCENTYIELD | 27.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |